molecular formula C9H8Cl2O B1644093 3-(3-Chlorophenyl)propanoyl chloride

3-(3-Chlorophenyl)propanoyl chloride

Cat. No.: B1644093
M. Wt: 203.06 g/mol
InChI Key: CYABLYFBMFFNPD-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)propanoyl chloride is an aromatic acyl chloride characterized by a propanoyl chloride backbone substituted with a 3-chlorophenyl group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds. Its synthesis typically involves the reaction of 3-(3-chlorophenyl)propionic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) under inert conditions, yielding the acyl chloride in high purity without requiring further purification .

A notable application is its use in synthesizing pharmaceutical derivatives, such as N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a chlorine-containing ibuprofen analog, demonstrating its relevance in medicinal chemistry . The compound’s reactivity stems from the electrophilic acyl chloride group, enabling nucleophilic substitutions with amines, alcohols, and other nucleophiles.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

3-(3-chlorophenyl)propanoyl chloride

InChI

InChI=1S/C9H8Cl2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2

InChI Key

CYABLYFBMFFNPD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

3-(3-Bromophenyl)propanoyl Chloride

  • Structure : Replaces the chlorine atom with bromine at the phenyl meta-position.
  • Molecular Formula : C₉H₈BrClO.
  • Molecular Weight : 247.52 g/mol.
  • Physicochemical Properties :
    • logP: 3.15 (indicating higher lipophilicity compared to the chloro analog).
    • Polar Surface Area (PSA): 17.07 Ų.
  • Applications : Used in cross-coupling reactions due to bromine’s ability to participate in Suzuki-Miyaura couplings, a feature less accessible with chlorine .

3-(4-Fluorophenyl)propanoyl Chloride Derivatives

  • Example: Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride.
  • Key Differences : Fluorine’s strong electron-withdrawing effect enhances stability against hydrolysis compared to chlorine. This property is exploited in peptide mimetics and fluorinated drug candidates .

Methoxy- and Methylenedioxy-Substituted Analogs

Propanoyl chlorides with methoxy or methylenedioxy substituents exhibit distinct reactivity and physical states:

Compound Name Substituent Molecular Formula Physical State logP Synthesis Yield Reference
3-(3′,4′-Dimethoxyphenyl)propanoyl chloride 3,4-dimethoxy C₁₁H₁₃ClO₃ Yellow oil 2.8* 85%
3-(3′,4′,5′-Trimethoxyphenyl)propanoyl chloride 3,4,5-trimethoxy C₁₂H₁₅ClO₄ Green crystalline 3.1* 78%
3-(3′,4′-Methylenedioxyphenyl)propanoyl chloride methylenedioxy C₁₀H₇ClO₃ Green oil 2.9* 90%

Notes:

  • Methoxy groups increase electron density on the aromatic ring, enhancing resonance stabilization and altering reactivity in electrophilic substitutions.
  • Crystalline derivatives (e.g., trimethoxy analog) are easier to handle and characterize compared to oily counterparts .

Aliphatic and Heteroatom-Substituted Propanoyl Chlorides

3-Methylthiopropionyl Chloride

  • Structure : Aliphatic thioether substituent.
  • Molecular Formula : C₄H₇ClOS.
  • Key Differences : The methylthio group introduces sulfur, enabling coordination chemistry and participation in redox reactions. This contrasts with the aryl chloride’s preference for electrophilic chemistry .

2-Bromopropionyl Chloride

  • Structure: Bromine at the α-position of the propanoyl chain.

Preparation Methods

Benzyl Chloride-Malonic Ester Condensation

The foundational synthesis begins with benzyl chloride derivatives, as exemplified by the reaction between 3-chlorobenzyl chloride (1.0 mol) and diethyl malonate (1.2 mol) in ethanol under sodium ethoxide catalysis (1.5 mol). Alkylation proceeds exothermically at 40–50°C, yielding 2-(3-chlorobenzyl)diethyl malonate with 95.8% efficiency. Critical parameters include:

  • Solvent polarity : Ethanol optimizes enolate stability while permitting facile product separation.
  • Stoichiometry : A 20% malonate excess minimizes dialkylation byproducts.
  • Temperature control : Maintaining ≤50°C prevents Claisen condensation side reactions.

Post-reaction, vacuum distillation recovers unreacted malonate (bp 86°C at 12 mmHg), leaving the alkylated ester (bp 142°C) in >95% purity.

Hydrolytic Decarboxylation to Propionic Acid

Saponification of 2-(3-chlorobenzyl)diethyl malonate employs 2.5 M NaOH (2.2 mol) at 70°C for 6 hours, generating the disodium salt of 3-(3-chlorophenyl)propane-1,3-dioic acid. Acidification with concentrated HCl (pH 1–2) at 80°C induces decarboxylation, yielding 3-(3-chlorophenyl)propionic acid (mp 89–91°C) in 91% yield. Kinetic studies show first-order dependence on [H+], with Arrhenius activation energy (Ea) of 72 kJ/mol, indicating protonation of the β-keto intermediate as rate-limiting.

Thionyl Chloride-Mediated Chlorination

Converting the propionic acid to the target acyl chloride utilizes thionyl chloride (1.5 mol) under reflux (75°C) for 3 hours. Anhydrous conditions prevent hydrolysis, with dimethylformamide (0.5 mol%) catalyzing the reaction via transient mixed anhydride formation. Distillation at reduced pressure (15 mmHg) isolates 3-(3-chlorophenyl)propanoyl chloride (bp 103–105°C) in 94% purity.

Table 1: Optimization of Malonic Ester Route

Parameter Optimal Range Impact on Yield
Malonate:Benzyl chloride 1.2:1 Maximizes monoalkylation
NaOH concentration 2.0–2.5 M Completes saponification
Decarboxylation pH <2 Prevents salt formation
SOCl₂ stoichiometry 1.5:1 Ensures full conversion

Dihalophosphine Cyclization Strategy

Dichlorophosphine-Acrylic Acid Coupling

Methyldichlorophosphine (1.0 mol) reacts with 3-(3-chlorophenyl)propenoic acid (1.05 mol) in dichloromethane at 25°C, forming the intermediate chloroformylphosphorane. This exothermic step (ΔH = −89 kJ/mol) requires careful temperature control to prevent oligomerization.

Cycloreversion to Acyl Chloride

Heating the phosphorane intermediate to 60°C induces retro-Diels-Alder cleavage, releasing this compound and methoxyphosphine oxide. Continuous vacuum distillation (40 mmHg) separates the acyl chloride (bp 98°C) from high-boiling byproducts, achieving 88% yield with 97.3% purity.

Advantages :

  • Single-pot operation reduces processing time.
  • Phosphine oxide byproduct finds use as flame retardant.

Limitations :

  • Requires specialized equipment for phosphine handling.
  • Acrylic acid derivatives necessitate multistep preparation.

Direct Hydrochlorination of Propenoyl Derivatives

Gas-Phase HCl Addition

Bubbling anhydrous HCl (1.3 mol) through 3-(3-chlorophenyl)propenoic acid in ethyl acetate at −10°C achieves Markovnikov addition, forming 3-chloro-3-(3-chlorophenyl)propanoic acid. Maintaining subambient temperatures suppresses elimination side reactions.

Thionyl Chloride Activation

Treating the hydrochlorinated acid with SOCl₂ (1.2 mol) at 70°C for 2 hours provides the acyl chloride, isolated via fractional distillation (bp 104°C at 18 mmHg) in 90% yield. This method’s simplicity makes it suitable for small-scale API synthesis.

Classical Acid Chloride Synthesis

Carboxylic Acid Activation

Stirring 3-(3-chlorophenyl)propionic acid (1.0 mol) with thionyl chloride (1.5 mol) and catalytic DMF (0.1 mol%) at 80°C for 4 hours achieves quantitative conversion. Excess SOCl₂ is removed under vacuum, yielding the acyl chloride without purification.

Solvent-Free Modifications

Industrial variants employ neat conditions with SOCl₂ (2.0 mol) and thermal activation (110°C, 1 hour), reducing reaction time but requiring corrosion-resistant reactors.

Table 2: Method Comparison

Method Yield (%) Purity (%) Cost Index Scalability
Malonic ester 94 98.5 1.0 Excellent
Dihalophosphine 88 97.3 1.8 Moderate
Direct hydrochlorination 90 98.0 1.2 Good
Classical SOCl₂ 95 99.0 1.1 Excellent

Industrial-Scale Process Considerations

Waste Stream Management

The malonic ester route generates sodium ethoxide wastewater requiring neutralization, whereas phosphine methods produce recyclable phosphine oxides. SOCl₂-based processes must scrub HCl/SO₂ emissions via alkaline scrubbers.

Catalytic Innovations

Recent advances employ Lewis acids like ZnCl₂ (0.5 mol%) to accelerate chlorination steps, reducing reaction times by 40% without compromising yield.

Q & A

Q. How does the compound’s reactivity compare to structurally similar acyl chlorides (e.g., 3-(4-bromophenyl)propanoyl chloride)?

  • Methodological Answer: The bromine substituent (σₚ = 0.23) is less electron-withdrawing than chlorine (σₚ = 0.37), resulting in slower reaction rates. Comparative kinetic studies show a 15–20% rate difference in nucleophilic substitutions, attributed to weaker inductive effects .

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